

2,4,5-Trihydroxybutyrophenone discovery and history of use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trihydroxybutyrophenone*

Cat. No.: *B075640*

[Get Quote](#)

2,4,5-Trihydroxybutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties. This technical guide provides a comprehensive overview of THBP, including its discovery, history of use, synthesis, and known mechanisms of action. While specific quantitative data on its antioxidant efficacy and detailed cellular signaling pathways remain areas for further investigation, this document consolidates the available scientific knowledge to support future research and development efforts.

Introduction

2,4,5-Trihydroxybutyrophenone (THBP), a synthetic aromatic ketone, has been noted for its capacity to scavenge free radicals.^[1] As a phenolic compound, its antioxidant activity is attributed to the hydroxyl groups attached to the aromatic ring, which can donate a hydrogen atom to stabilize reactive oxygen species.^[1] This guide delves into the technical aspects of THBP, offering a resource for professionals in the fields of chemistry, pharmacology, and drug development.

Discovery and History of Use

While the precise details of the initial discovery of **2,4,5-Trihydroxybutyrophone** are not extensively documented in readily available literature, it is understood to be a synthetic compound. Historical data indicates that THBP was cleared for use as a food additive in the United States in 1963.^[2] It was primarily utilized as an antioxidant in fats and oils to prevent spoilage.^[3]

Despite its effectiveness as an antioxidant, THBP did not achieve significant commercial success. This was largely due to two main drawbacks: a lack of "carry-through" effectiveness in baked and fried foods and a tendency to cause discoloration in the presence of iron salts.^[2] Consequently, its use in the food industry has been limited. Today, it is primarily used in non-food applications, such as an antioxidant for polyolefins and paraffin waxes.^[3]

Table 1: Historical Timeline of **2,4,5-Trihydroxybutyrophone**

Year	Milestone	Reference(s)
1963	Cleared for use as a food additive in the USA.	[2]
Present	Primarily used as an antioxidant in non-food applications (e.g., polymers, waxes).	[3]

Physicochemical Properties

Understanding the physical and chemical properties of THBP is essential for its application in research and development.

Table 2: Physicochemical Properties of **2,4,5-Trihydroxybutyrophone**

Property	Value	Reference(s)
Chemical Formula	$C_{10}H_{12}O_4$	[4]
Molecular Weight	196.20 g/mol	[4]
Appearance	Yellow-tan solid/crystals	[3]
Melting Point	149-153 °C	[2]
Solubility	Very slightly soluble in water; soluble in alcohol and propylene glycol.	[2]
CAS Number	1421-63-2	[2]

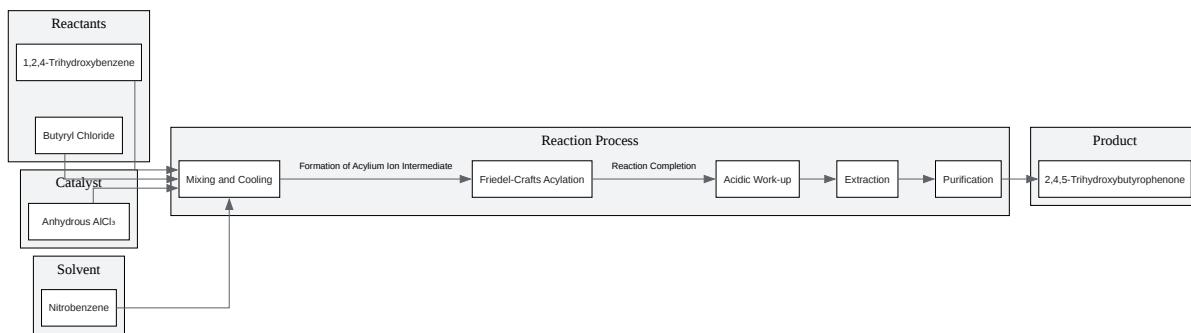
Synthesis of 2,4,5-Trihydroxybutyrophenone

The synthesis of **2,4,5-Trihydroxybutyrophenone** is not extensively detailed in the available literature. However, based on its chemical structure, a plausible and common method for its preparation is the Friedel-Crafts acylation of 1,2,4-trihydroxybenzene (hydroxyquinol) with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions for phenolic compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst concentration) would be necessary to achieve high yields and purity.

Materials:


- 1,2,4-Trihydroxybenzene (Hydroxyquinol)
- Butyryl chloride
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous nitrobenzene (or another suitable solvent)

- Hydrochloric acid (HCl), dilute
- Dichloromethane (DCM) or diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

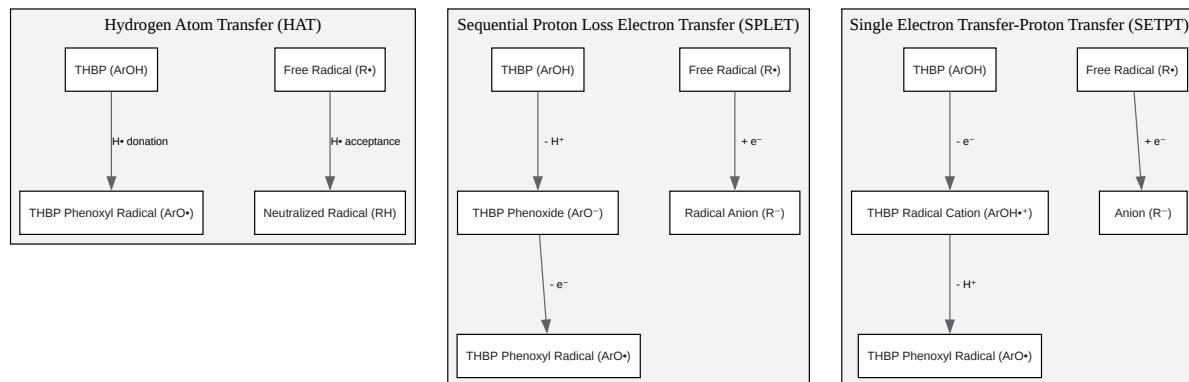
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** Cool the suspension in an ice bath. Slowly add butyryl chloride to the stirred suspension. After the addition is complete, add a solution of 1,2,4-trihydroxybenzene in anhydrous nitrobenzene dropwise from the dropping funnel.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60°C to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. The product can be extracted with a suitable organic solvent such as dichloromethane or diethyl ether. Separate the organic layer.
- **Washing and Drying:** Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

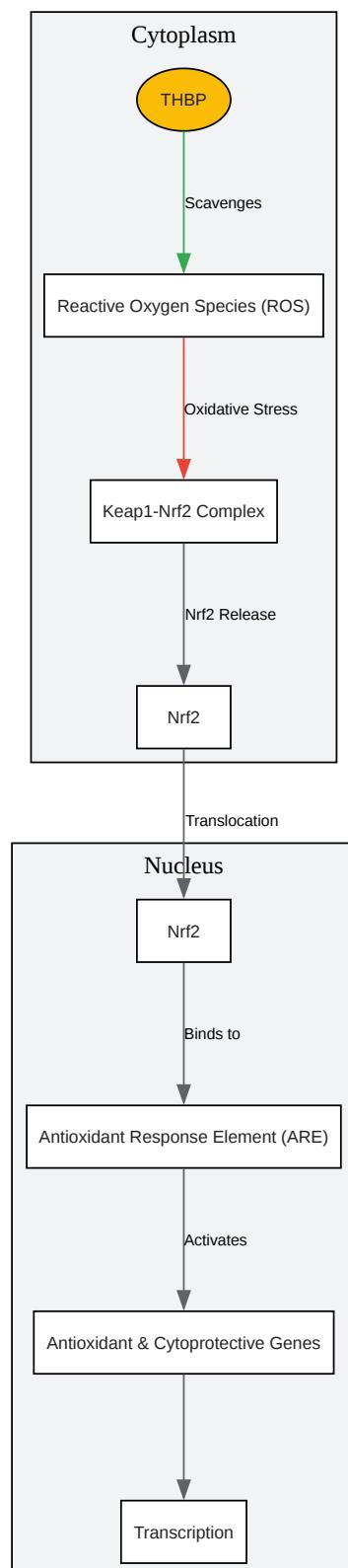
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Figure 1: Proposed workflow for the synthesis of **2,4,5-Trihydroxybutyropheneone**.

Antioxidant Mechanism of Action


The antioxidant activity of phenolic compounds like THBP is primarily due to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical. Theoretical studies suggest that the antioxidant action of THBP can proceed through three main pathways.[1]


- Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R[•]) to form a stable molecule (RH) and a

phenoxy radical ($\text{ArO}\cdot$).

- Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the deprotonation of the phenol to form a phenoxide anion (ArO^-), which then donates an electron to the free radical.
- Single Electron Transfer-Proton Transfer (SETPT): In this mechanism, an electron is first transferred from the phenol to the free radical, forming a radical cation ($\text{ArOH}\cdot^+$), which then deprotonates to yield the phenoxy radical.

The predominant mechanism can depend on factors such as the solvent and the nature of the free radical.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trihydroxybutyrophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2,4,5-Trihydroxybutyrophenone discovery and history of use.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075640#2-4-5-trihydroxybutyrophenone-discovery-and-history-of-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com